molecular formula C22H20Cl2N4O5S2 B8769115 Carbamic acid, N-[4-chloro-5-[[5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]hydroxymethyl]-2-thiazolyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[4-chloro-5-[[5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]hydroxymethyl]-2-thiazolyl]-, 1,1-dimethylethyl ester

Cat. No.: B8769115
M. Wt: 555.5 g/mol
InChI Key: VBSDWLIKQZGRRU-UHFFFAOYSA-N
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Description

Carbamic acid, N-[4-chloro-5-[[5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]hydroxymethyl]-2-thiazolyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C22H20Cl2N4O5S2 and its molecular weight is 555.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H20Cl2N4O5S2

Molecular Weight

555.5 g/mol

IUPAC Name

tert-butyl N-[5-[[1-(benzenesulfonyl)-5-chloropyrrolo[2,3-b]pyridin-3-yl]-hydroxymethyl]-4-chloro-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C22H20Cl2N4O5S2/c1-22(2,3)33-21(30)27-20-26-18(24)17(34-20)16(29)15-11-28(19-14(15)9-12(23)10-25-19)35(31,32)13-7-5-4-6-8-13/h4-11,16,29H,1-3H3,(H,26,27,30)

InChI Key

VBSDWLIKQZGRRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)C(C2=CN(C3=C2C=C(C=N3)Cl)S(=O)(=O)C4=CC=CC=C4)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (12, 4.40 g, 10.5 mmol) in 30.0 mL of tetrahydrofuran at −45° C. under nitrogen, a solution of isopropylmagnesium chloride (5.4 mL, 2.0 M in tetrahydrofuran) was added slowly over 10 minutes. The reaction was allowed to warm to −25° C. over 30 minutes, then cooled to −65° C., followed by adding the cold deprotonated (4-chloro-5-formyl-thiazol-2-yl)-carbamic acid tert-butyl ester, which was prepared in situ by adding isopropylmagnesium chloride (5.0 mL, 2.0 M in tetrahydrofuran) to (4-chloro-5-formyl-thiazol-2-yl)-carbamic acid tert-butyl ester (26, 2.51 g, 9.55 mmol) in 23.0 mL of tetrahydrofuran at −78° C. under nitrogen. The reaction was allowed to warm to room temperature over 2 hours, then poured into aqueous ammonium chloride, and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate concentrated under vacuum. The resulting material was purified by silica gel column chromatography eluting with 25-100% ethyl acetate in hexane. Appropriate fractions were combined and concentrated under vacuum to provide the desired compound (27, 3.70 g, 60.3%). MS (ESI) [M+H+]+=554.2.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
2.51 g
Type
reactant
Reaction Step Three
Quantity
23 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
60.3%

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